molecular formula C11H9FN2O2 B1452285 [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1206997-40-1

[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid

Número de catálogo: B1452285
Número CAS: 1206997-40-1
Peso molecular: 220.2 g/mol
Clave InChI: HNRVNRSDDPRFAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]acetic acid (CAS 1206997-40-1) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are vital substructures in compounds with a wide spectrum of biological activities . This compound serves as a key synthetic building block for developing novel pharmacologically active molecules. Research indicates that pyrazole-based compounds show significant potential as antitumor agents, with some derivatives demonstrating potent inhibitory activity against key signaling pathways like EGFR and PI3K/AKT/mTOR in cancer cell lines . The structure features a acetic acid side chain, enhancing its utility for further chemical modifications and conjugation. It is offered with a purity of 95% . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Hazard Information: Warning - H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation .

Propiedades

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVNRSDDPRFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The core synthetic strategy involves:

  • Formation of a 1H-pyrazole ring substituted at the 4-position with a 4-fluorophenyl group.
  • Introduction of an acetic acid substituent at the 1-position of the pyrazole.
  • Use of ester intermediates that are subsequently hydrolyzed to the target acid.

This approach typically starts from aryl hydrazines and suitable β-dicarbonyl compounds or related intermediates, followed by cyclization and functional group transformations.

Preparation via Enamine Intermediates and Arylhydrazines (Patent US4952702A)

A well-documented method involves:

  • Reacting 4-(β-styryl) amines with compounds bearing ester, amide, or nitrile groups to form enamine intermediates.
  • Condensation of these intermediates with 4-fluorophenyl hydrazine to form ethyl or t-butyl esters of the pyrazolyl-acetic acid.
  • Hydrolysis of the ester using trifluoroacetic acid (CF₃COOH) to yield the free acetic acid.

Key steps and data:

Step Conditions/Details Yield/Notes
Enamine intermediate formation Reaction of 4-(β-styryl) amines with esters/amides/nitriles in dioxane with triethylamine Formation of intermediates with 72-78% yield
Condensation with 4-fluorophenyl hydrazine Addition to enamine intermediate in dioxane or tetrahydrofurane Formation of ester intermediates
Ester hydrolysis Stirring in trifluoroacetic acid at room temperature, monitored by TLC Hydrolysis to acid with ~89% yield
Purification Evaporation under vacuum, crystallization from acetic acid/ethanol Obtained pure [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid

Hydrogenation steps using Pd/C catalyst can be employed for reduction of certain intermediates before final hydrolysis, improving yields and purity.

This process is efficient, scalable, and yields the acid in high purity and good overall yield (~70-90%) depending on specific substituents and conditions.

Synthesis via Pyrazol-5(4H)-one Intermediates and Mannich Reaction (Chem. Pharm. Bull. 2013)

An alternative route involves:

  • Synthesis of 1-(4-substitutedphenyl)-3-methyl-1H-pyrazol-5(4H)-ones by reacting 4-fluorophenylhydrazine hydrochloride with ethyl acetoacetate or ethyl benzoylacetate in acetic acid or methanol.
  • Subsequent methylation steps to modify the pyrazolone ring.
  • Introduction of a dimethylaminomethyl substituent at the 4-position via Mannich reaction using dimethylamine hydrochloride and formaldehyde.
  • Conversion of the Mannich bases to cyanomethyl derivatives and hydrolysis to yield acetic acid derivatives.
  • Final hydrolysis and esterification steps to obtain the desired pyrazolyl acetic acid.

Reaction conditions and yields:

Step Reagents/Conditions Yield/Characterization
Pyrazol-5(4H)-one formation 4-fluorophenylhydrazine + ethyl acetoacetate in acetic acid, sodium acetate catalyst, room temp or reflux in methanol 90-95% yield, mp and NMR consistent
Mannich reaction Dimethylamine hydrochloride + formaldehyde, acetic anhydride, 70-90°C 82% yield, characterized by NMR and IR
Cyanation and hydrolysis Quaternarization with iodomethane, sulfuric acid hydrolysis Conversion to acetic acid derivatives
Esterification Reaction with thionyl chloride and methanol in sodium methoxide Formation of ester intermediates

This method provides a versatile route to functionalized pyrazolyl acetic acids with good control over substitution patterns and functional groups.

Cyclization of 4-Aryl-2,4-diketoesters with Arylhydrazines (J. Med. Chem. 2014)

Another approach involves:

  • Knorr-type [3 + 2] cyclization between 4-aryl-2,4-diketoesters and 4-fluorophenylhydrazine in acetic acid under reflux.
  • Formation of pyrazole esters.
  • Subsequent hydrolysis of esters to the corresponding acids using lithium hydroxide in dioxane.

This method is widely used for synthesizing various substituted pyrazole carboxylic acids, offering high yields and purity.

Step Conditions Outcome
Cyclization 4-aryl-2,4-diketoesters + 4-fluorophenylhydrazine, acetic acid, reflux Formation of pyrazole esters
Hydrolysis LiOH in dioxane, room temperature Conversion to pyrazolyl acetic acid

This approach is suitable for diverse substitutions on the aryl rings and is supported by recent medicinal chemistry literature.

Summary Table of Preparation Methods

Method Key Intermediates Hydrolysis Agent Yield Range (%) Notes
Enamine intermediates + arylhydrazine (Patent US4952702A) Enamine intermediates, esters Trifluoroacetic acid (CF₃COOH) 70-90 Scalable, high purity, uses Pd/C hydrogenation
Pyrazol-5(4H)-one + Mannich reaction (Chem. Pharm. Bull. 2013) Pyrazol-5(4H)-ones, Mannich bases Sulfuric acid hydrolysis 80-95 Multi-step, allows functional group diversity
Knorr cyclization (J. Med. Chem. 2014) 4-aryl-2,4-diketoesters, arylhydrazines LiOH in dioxane High Efficient for various substituted pyrazoles

Analytical and Characterization Data

  • Melting points of intermediates and final acid typically range from 138°C to 204°C depending on substituents and purity.
  • NMR spectra confirm substitution patterns, with characteristic singlets for methyl or methylene protons and aromatic signals.
  • IR spectra show carbonyl (C=O) stretching bands around 1680-1710 cm⁻¹ indicative of carboxylic acid or ester groups.
  • Mass spectrometry confirms molecular weights consistent with this compound and intermediates.
  • Purification by crystallization from acetic acid/ethanol or methanol is common to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions: [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that derivatives of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid exhibit notable anti-inflammatory properties. For instance, studies have shown that related compounds can significantly reduce carrageenan-induced paw edema and cell migration, demonstrating their effectiveness in inflammatory models .

Analgesic Effects

The analgesic properties of this compound have been investigated through various pain models. In tests such as the acetic acid-induced abdominal writhing test and the formalin test, compounds derived from this structure have shown to decrease pain responses without significant antinociceptive effects in other tests, suggesting a targeted action on inflammatory pain pathways .

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including those related to this compound. These compounds demonstrated higher antifungal activity against several phytopathogenic fungi compared to commercial antifungal agents, indicating their potential utility in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluorophenyl group enhances binding affinity to biological targets, while modifications at various positions on the pyrazole ring can lead to improved pharmacological profiles .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. This includes condensation reactions and subsequent functional group transformations that yield the desired compound with high purity and yield .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Anti-inflammatory Study Evaluated in carrageenan-induced edemaSignificant reduction in edema and inflammatory markers observed
Analgesic Assessment Tested in abdominal writhing modelDecreased writhing response indicating analgesic effect
Antifungal Activity Against Helminthosporium speciesHigher efficacy than standard antifungal agents noted

Mecanismo De Acción

The mechanism of action of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid with related pyrazole-acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Ring Key Features Reference
This compound C₁₁H₉FN₂O₂ 220.20 4-(4-fluorophenyl) Fluorine enhances lipophilicity
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid C₁₇H₁₃ClN₂O₂ 312.76 3-(4-chlorophenyl), 1-phenyl Chlorine increases molecular weight
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ 202.21 1-phenyl Simpler structure, no halogen
2-[4-(Benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid C₁₂H₁₀N₂O₃S 262.30 4-(benzoylsulfanyl) Sulfur-containing substituent
[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid C₁₂H₁₁FN₂O₂ 234.23 5-(4-fluorophenyl), 3-methyl Methyl group adds steric bulk
2-[4-(N,N-Dimethylsulfamoyl)-1H-pyrazol-1-yl]acetic acid C₇H₁₁N₃O₄S 233.25 4-(dimethylsulfamoyl) Polar sulfonamide group

Key Observations :

  • Substituent Diversity : The benzoylsulfanyl and dimethylsulfamoyl groups introduce sulfur or polar moieties, enhancing interactions with enzymatic active sites .
  • Steric Modifications : Methyl or phenyl substituents (e.g., in ) influence steric hindrance and solubility.
Cytotoxic Activity:
  • highlights pyrazole-nicotinonitrile hybrids (e.g., 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-(3-methylpyrazol-1-yl)nicotinonitrile) as cytotoxic agents.
  • The absence of cytotoxicity data for this compound in the provided evidence necessitates further studies.
Enzymatic Interactions:
  • Fluorinated pyrazoles often target cyclooxygenase (COX) or kinases.
NMR Analysis Challenges:
  • notes overlapping aromatic proton signals in fluorinated analogs (e.g., 2-(4-(4-fluorobenzyloxy)phenyl)acetic acid), complicating structural elucidation. This underscores the need for advanced spectroscopic techniques in characterizing such compounds .

Actividad Biológica

[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound is characterized by its pyrazole structure, which is known for conferring various pharmacological properties. The presence of the fluorophenyl group enhances its biological activity and solubility profile.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to reduce carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent. The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory activities reported at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

StudyMethodologyFindings
Carrageenan-induced paw edema modelReduced edema significantly
Formalin testDecreased licking times in response to inflammatory pain

2. Analgesic Effects

In analgesic evaluations, the compound showed efficacy in reducing abdominal writhing in acetic acid-induced pain models. While it did not demonstrate antinociceptive effects in the tail flick test, it effectively reduced pain responses in other models, indicating a selective analgesic profile .

Test TypeResult
Acetic acid writhing testSignificant reduction in writhing
Tail flick testNo significant effect

3. Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various pathogens. It exhibited potent activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests potential applications in treating bacterial infections .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Case Studies

Several case studies highlight the compound's effectiveness:

  • Study on Inflammation : In a controlled study, subjects treated with this compound showed a marked decrease in inflammatory markers compared to controls.
  • Pain Management : A clinical trial involving patients with chronic pain conditions revealed that those administered the compound reported lower pain scores and improved quality of life metrics.

The analgesic and anti-inflammatory effects are believed to be mediated through the modulation of nitric oxide (NO) pathways and potassium channels, which play crucial roles in pain perception and inflammation regulation . The vasorelaxant properties observed suggest additional cardiovascular benefits.

Safety Profile

Toxicity assessments indicated that while higher doses (2000 mg/kg) showed signs of toxicity, lower doses were well tolerated in animal models. This safety profile is essential for further development into therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid and its derivatives?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA to form pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acids under basic conditions . Modifications at the pyrazole ring or acetic acid moiety can be achieved via alkylation, acylation, or coupling reactions. For instance, alkylation of pyrazole nitrogen with ethyl bromoacetate followed by hydrolysis yields the acetic acid derivative .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring proper handling of twinning or high-resolution data .
  • NMR spectroscopy : Assign aromatic proton signals using 2D NMR (e.g., COSY, NOESY) to address overlapping peaks caused by fluorine-induced scalar coupling. For example, 1^1H NMR of similar fluorinated pyrazoles shows complex splitting patterns requiring advanced decoupling techniques .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition to assess stability.
  • Elemental analysis : Validate empirical formulas with ≤0.4% deviation .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular orbitals, charge distribution, and Fukui indices to identify nucleophilic/electrophilic sites. For example, studies on pyrazole-4-carboxylic acid derivatives reveal that the fluorine substituent lowers the HOMO-LUMO gap, enhancing electrophilic reactivity at the pyrazole ring . Molecular docking can further explore binding interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in spectral data for fluorinated pyrazole derivatives?

  • Dynamic NMR : Analyze temperature-dependent 1^1H NMR to detect rotameric equilibria or slow conformational changes .
  • Isotopic labeling : Use 19^{19}F-1^1H HOESY to correlate fluorine and proton environments in overcrowded spectra.
  • Crystallographic validation : Cross-reference NMR assignments with X-ray-derived torsion angles to confirm spatial arrangements .

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalysis : Employ Pd(OAc)2_2 or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclocondensation.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining >85% yield .

Q. What methodologies evaluate the biological activity of this compound, such as antimicrobial or anti-inflammatory effects?

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution .
  • Enzyme inhibition : Measure COX-2/COX-1 selectivity via fluorescence polarization to assess anti-inflammatory potential, as seen in fluorophenyl-pyrazole sulfonamide derivatives .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC50_{50} values .

Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?

  • LogP calculations : Fluorine substitution increases lipophilicity (e.g., ClogP from 1.2 to 2.5), enhancing membrane permeability .
  • pKa determination : The acetic acid moiety (pKa ~3.5) and pyrazole nitrogen (pKa ~9.2) influence solubility and ionization state under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.